Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate
Description
Chemical Identity and Nomenclature
This compound is classified under the International Union of Pure and Applied Chemistry nomenclature system as this compound. The compound exists under multiple Chemical Abstracts Service registry numbers, reflecting variations in synthetic approaches and structural isomers, with the primary identifiers being 1807116-32-0 and 1804385-60-1. Alternative registry numbers include 1805481-14-4, indicating the compound's recognition across different chemical databases and supplier networks. The systematic nomenclature reflects the precise positioning of functional groups on the benzene ring, with the bromine atom located at the 2-position, the cyano group at the 4-position, and the difluoromethyl group at the 5-position relative to the carboxylate ester functionality.
The compound belongs to the broader chemical class of halogenated benzoate esters, specifically those containing multiple electronegative substituents. The molecular descriptor strings provide additional identification parameters, with the Simplified Molecular Input Line Entry System representation recorded as CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)C(F)F. The International Chemical Identifier string offers standardized structural representation: InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)6-3-7(10(13)14)8(5-15)9(12)4-6/h3-4,10H,2H2,1H3. These standardized identifiers ensure accurate compound recognition across various chemical databases and research platforms, facilitating consistent communication within the scientific community.
Structural Characteristics and Molecular Properties
The molecular formula of this compound is established as C₁₁H₈BrF₂NO₂, with a precise molecular weight of 304.09 grams per mole. The compound exhibits a planar aromatic core derived from the benzene ring system, with the ethyl ester group providing additional conformational flexibility through rotation around the carbonyl-oxygen bond. The difluoromethyl group introduces significant steric and electronic effects due to the high electronegativity of fluorine atoms, influencing both the compound's reactivity patterns and physical properties.
Table 1: Fundamental Molecular Properties
The structural architecture demonstrates significant electronic effects arising from the combined influence of the electron-withdrawing groups. The bromine atom at the 2-position provides both steric bulk and moderate electron-withdrawing character through inductive effects. The cyano group at the 4-position contributes strong electron-withdrawing properties through both inductive and resonance mechanisms, significantly affecting the electron density distribution across the aromatic system. The difluoromethyl group at the 5-position introduces powerful electron-withdrawing effects while maintaining synthetic accessibility compared to trifluoromethyl analogs.
The compound's three-dimensional structure reveals important spatial relationships between functional groups that influence reactivity and binding interactions. The difluoromethyl group adopts preferential conformations that minimize steric clashes while maximizing favorable electronic interactions with the aromatic π-system. The ethyl ester functionality provides a hydrophobic component that affects solubility characteristics and membrane permeability properties, making the compound suitable for various biological and materials applications.
Historical Context of Development
The development of this compound reflects broader trends in fluorinated organic chemistry that emerged prominently during the late twentieth and early twenty-first centuries. The incorporation of fluorinated substituents into organic molecules gained significant momentum following recognition of fluorine's unique properties in enhancing metabolic stability, lipophilicity, and biological activity of pharmaceutical compounds. The specific combination of bromine, cyano, and difluoromethyl substituents represents an evolution in synthetic methodology that addresses the need for versatile intermediates capable of undergoing diverse chemical transformations.
Historical patent literature and synthetic methodology publications indicate that compounds featuring difluoromethyl groups became increasingly important as alternatives to trifluoromethyl analogs due to improved synthetic accessibility and cost-effectiveness. The development of efficient difluoromethylation reactions during the 2000s and 2010s enabled practical access to such compounds, facilitating their incorporation into drug discovery programs and materials research initiatives. The presence of multiple reactive sites within the molecule reflects sophisticated synthetic planning approaches that prioritize structural diversity and functional group compatibility.
The compound's emergence in chemical supplier catalogs during the 2010s coincides with growing demand for halogenated building blocks in pharmaceutical research, particularly for compounds targeting specific biological pathways where fluorinated substituents provide advantageous pharmacological properties. The availability of multiple synthetic routes and the establishment of reliable supply chains demonstrate the compound's recognized value within the research community and its potential for continued development in specialized applications.
Significance in Organic Chemistry and Chemical Research
This compound occupies a significant position in contemporary organic synthesis due to its exceptional versatility as a synthetic intermediate and its ability to participate in numerous fundamental chemical transformations. The compound serves as a valuable substrate for nucleophilic substitution reactions, where the bromine atom can be readily displaced by various nucleophiles under appropriate reaction conditions. The cyano group provides opportunities for functional group interconversion, including hydrolysis to carboxylic acid derivatives, reduction to amine functionalities, and cycloaddition reactions leading to heterocyclic compounds.
Table 2: Primary Chemical Reaction Types and Applications
| Reaction Type | Functional Group Involved | Typical Products | Research Applications |
|---|---|---|---|
| Nucleophilic Substitution | Bromine (2-position) | Aryl ethers, amines, thiols | Medicinal chemistry intermediates |
| Cross-coupling Reactions | Bromine (2-position) | Biaryl compounds, alkenes | Materials science applications |
| Functional Group Transformation | Cyano group | Carboxylic acids, amines | Pharmaceutical development |
| Ester Hydrolysis | Ethyl ester | Carboxylic acid derivatives | Synthetic methodology |
The difluoromethyl group contributes unique electronic properties that modulate the reactivity of adjacent functional groups while providing opportunities for further synthetic elaboration through specialized fluorine chemistry techniques. Research applications demonstrate the compound's utility in developing new materials with enhanced properties, including improved thermal stability, chemical resistance, and electronic characteristics. The combination of multiple reactive sites enables complex synthetic strategies that can generate structurally diverse compound libraries for biological screening and materials optimization.
In medicinal chemistry research, this compound serves as a key intermediate for synthesizing compounds with potential therapeutic applications. The fluorinated substituents often enhance metabolic stability and bioavailability of resulting pharmaceutical candidates, while the bromine and cyano groups provide handles for further functionalization. Current research trends indicate continued interest in such polyfunctional intermediates as enabling components for next-generation drug discovery programs and advanced materials development initiatives.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-7(10(13)14)6(5-15)3-9(8)12/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLUDGPAGIJLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Ester Formation
Starting from commercially available ethyl benzoate or substituted benzoic acid derivatives, bromination is performed to introduce the bromine atom at the 2-position relative to the ester group. This step typically uses brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid polybromination.
Cyanation Step
The cyano group is introduced at the 4-position of the aromatic ring through a nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. A common method involves the conversion of an aryl halide intermediate (e.g., aryl iodide or bromide) to the corresponding aryl nitrile using copper(I) cyanide under inert atmosphere (nitrogen protection) and elevated temperature.
Example from Related Compound Synthesis:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization and iodination | 0–5 °C, 1–5 hours, sulfuric acid, sodium nitrite, potassium iodide | 72–87 | Formation of aryl iodide intermediate |
| Cyanation with CuCN | 60–80 °C, 5–10 hours, N-methylpyrrolidone or DMF, nitrogen atmosphere | 88–91 | Conversion to aryl nitrile derivative |
This method is exemplified in the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, which is structurally related and provides a procedural framework for cyanation.
Difluoromethyl Group Introduction
The difluoromethyl substituent at the 5-position is introduced via difluoromethylation reactions. This can be achieved by:
- Electrophilic difluoromethylation using reagents such as difluoromethyl iodide or bromide under radical or transition-metal catalysis.
- Nucleophilic difluoromethylation using difluoromethyl anions or equivalents generated in situ.
The conditions must be optimized to selectively functionalize the aromatic ring without affecting other sensitive groups.
Final Esterification and Purification
The ethyl ester functionality is either preserved from the starting material or formed by esterification of the corresponding acid intermediate using ethanol and acid catalysts.
Purification is typically conducted by column chromatography, employing solvents such as ethyl acetate and hexane mixtures to isolate the pure compound.
Summary Table of Preparation Steps
| Step No. | Intermediate/Reaction | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | Bromination of ethyl benzoate | Br2 or NBS, solvent (e.g., CCl4), controlled | 0–25 | 1–3 | 70–85 | Monobromination at 2-position |
| 2 | Diazotization and iodination | H2SO4, NaNO2, KI | 0–5 | 1–5 | 72–87 | Formation of aryl iodide |
| 3 | Cyanation | CuCN, NMP or DMF, N2 atmosphere | 60–80 | 5–10 | 88–91 | Conversion to aryl nitrile |
| 4 | Difluoromethylation | Difluoromethyl iodide, catalyst (e.g., Pd, Cu) | Variable | Variable | Variable | Selective difluoromethylation |
| 5 | Esterification (if needed) | Ethanol, acid catalyst | Reflux | 2–6 | High | Formation of ethyl ester |
| 6 | Purification | Column chromatography | Ambient | — | — | Isolation of pure product |
Research Findings and Optimization Notes
- The cyanation step benefits from nitrogen atmosphere to prevent oxidation and side reactions, improving yield and purity.
- Reaction temperatures for cyanation are typically maintained between 60–80 °C to balance reaction rate and selectivity.
- Difluoromethylation requires careful choice of reagents and catalysts to achieve regioselectivity without decomposing sensitive groups.
- Purification by column chromatography is essential to remove side products, especially after cyanation and difluoromethylation steps.
- Using solvents such as N-methylpyrrolidone or N,N-dimethylformamide improves solubility of intermediates and facilitates cyanation reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 2-amino-4-cyano-5-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoic acid.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate features a complex structure characterized by the presence of a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoate ester. Its molecular formula is , and it has a molecular weight of approximately 304.09 g/mol. The unique arrangement of these functional groups contributes to its reactivity and potential applications in various fields.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various organic reactions, including:
- Substitution Reactions : Involving nucleophiles such as sodium azide or potassium thiocyanate.
- Oxidation and Reduction : Utilizing reagents like lithium aluminum hydride for reduction or potassium permanganate for oxidation.
- Coupling Reactions : Requiring palladium catalysts and bases like potassium carbonate.
These reactions are critical for modifying the compound for specific applications or studying its reactivity .
Medicinal Chemistry
The compound is being investigated for its potential as a precursor to bioactive compounds with therapeutic properties. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
- Anticancer Properties : Research indicates potential interactions with cancer-related biological targets, possibly influencing cell growth and apoptosis .
The difluoromethyl group enhances stability and bioavailability, making it a valuable scaffold for drug development .
Agricultural Applications
Due to its structural characteristics, this compound is also explored for use in agrochemicals. Its unique properties may contribute to the development of novel pesticides or herbicides with improved efficacy and selectivity against pests while minimizing environmental impact .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Used in substitution, oxidation, and coupling reactions |
| Medicinal Chemistry | Potential precursor for bioactive compounds | Exhibits antimicrobial and anticancer properties; enhances metabolic stability |
| Agricultural Chemicals | Development of novel pesticides/herbicides | Improved efficacy; reduced environmental impact |
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis .
Case Study 2: Anticancer Research
In another study focused on anticancer applications, researchers evaluated the compound's effects on human cancer cell lines. Results indicated that it inhibited cell proliferation through apoptosis induction, suggesting potential as an anticancer agent . Further investigations are ongoing to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Electronic and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano (4-CN) and difluoromethyl (5-CF₂H) groups in Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate create a strongly electron-deficient aromatic ring, favoring nucleophilic substitution at position 2 (Br) . In contrast, analogs like Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (4-OCH₃) exhibit electron-rich rings, promoting electrophilic aromatic substitution .
- Fluorine Impact: The difluoromethyl group offers superior metabolic resistance compared to mono-fluorinated analogs (e.g., 4-F in Ethyl 5-bromo-2-chloro-4-fluorobenzoate) due to reduced oxidative degradation .
Biological Activity
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H8BrF2NO2
- Functional Groups :
- Bromine atom
- Cyano group (–C≡N)
- Difluoromethyl group (–CF2H)
These functional groups contribute to the compound's unique chemical properties and biological activity. The difluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, which may influence its interactions with biological targets such as enzymes and receptors .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, similar to other compounds with analogous structures .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Related Compounds | Variable efficacy against Gram-positive and Gram-negative bacteria |
Anticancer Potential
In medicinal chemistry, this compound has been explored as a precursor for developing anticancer agents. Its structural features allow it to be modified into various derivatives that may exhibit enhanced cytotoxicity against cancer cells. Research into structure–activity relationships (SAR) has revealed that modifications to the cyano or difluoromethyl groups can significantly affect biological activity .
Case Studies
- In Vivo Efficacy Studies : A study conducted on a related compound demonstrated that dosing at specific concentrations resulted in significant reductions in tumor burden in mouse models. The study highlighted the importance of maintaining adequate plasma concentrations for therapeutic efficacy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound interacts with key metabolic enzymes, leading to altered metabolic profiles in treated cells. This suggests a potential pathway for therapeutic intervention in metabolic disorders .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)benzoate | Bromine, cyano, trifluoromethyl | Different reactivity profile due to trifluoromethyl group |
| Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | Bromine, cyano, difluoromethyl | Variation in ester group affects solubility and bioactivity |
These comparisons underscore how variations in functional groups can lead to significant differences in biological activity and potential applications.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for Ethyl 2-bromo-4-cyano-5-(diffluoromethyl)benzoate?
- Methodological Answer : Focus on regioselective bromination and protecting group strategies. For example, bromination at the 2-position of the benzoate core can be achieved using N-bromosuccinimide (NBS) under radical initiation, while the cyano and difluoromethyl groups may require sequential introduction via nucleophilic substitution or palladium-catalyzed cross-coupling. Ensure anhydrous conditions for ester stability, as hydrolysis can occur under acidic/basic conditions . Reflux with thionyl chloride (SOCl₂) in benzene is effective for activating carboxylic acid intermediates .
Q. How can crystallography be utilized to confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, paying attention to the orientation of the difluoromethyl group and bromine substitution patterns. The WinGX suite is recommended for small-molecule crystallography data processing .
Q. What purification techniques are optimal for isolating Ethyl 2-bromo-4-cyano-5-(diffluoromethyl)benzoate?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates by-products. For high-purity isolation, recrystallization from ethanol or acetonitrile is advised. Monitor via HPLC using a C18 column and UV detection at 254 nm, referencing similar ethyl benzoate derivatives .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The difluoromethyl group is electron-withdrawing due to fluorine’s electronegativity, which polarizes the aromatic ring and directs electrophilic substitution. Computational studies (DFT) can map charge distribution, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids reveals reduced reactivity at the 5-position compared to non-fluorinated analogs .
Q. How to resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Fluorine-proton coupling (²JHF and ³JHF) in the difluoromethyl group complicates NMR interpretation. Use ¹⁹F NMR to decouple fluorine signals or employ 2D heteronuclear correlation spectroscopy (HMBC/HSQC) to assign peaks accurately. Compare with structurally similar compounds like carfentrazone-ethyl, which shares a difluoromethyl motif .
Q. What strategies minimize by-product formation during esterification of the benzoic acid precursor?
- Methodological Answer : Optimize reaction conditions using Dean-Stark traps to remove water and prevent hydrolysis. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance esterification efficiency. For acid-sensitive intermediates, employ mild reagents like DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) .
Q. How to assess the compound’s potential as a bioactive scaffold in drug discovery?
- Methodological Answer : Screen against target enzymes (e.g., kinases or proteases) using fluorescence polarization assays. The bromine atom serves as a handle for further functionalization via Buchwald-Hartwig amination. Molecular docking studies (AutoDock Vina) can predict binding interactions, leveraging the cyano group’s hydrogen-bonding capability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
